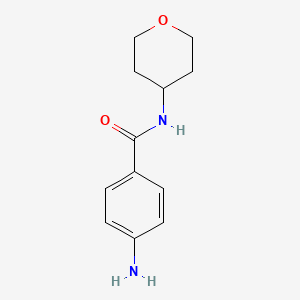

4-amino-N-(oxan-4-yl)benzamide

Übersicht

Beschreibung

“4-amino-N-(oxan-4-yl)benzamide” is a compound that belongs to the class of benzamides. It has a molecular weight of 220.27 g/mol .

Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H16N2O2/c13-10-3-1-9 (2-4-10)12 (15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2, (H,14,15) . This code provides a specific representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamide Derivatives : A study by Saeed et al. (2015) described the synthesis of different substituted benzamides using 4-aminophenazone. These compounds demonstrated potential biological applications and were screened for their activity against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases. The research highlights the interest in these compounds for further applications in medicinal chemistry, particularly in targeting nucleotide protein interactions (Saeed et al., 2015).

Amino Sugars and Mimetics Synthesis : Research by Pfrengle and Reissig (2010) focused on synthesizing amino sugars and carbohydrate mimetics using 1,2-oxazines as key intermediates. This includes the development of new dideoxyamino carbohydrate derivatives and sialic acid analogues. The study demonstrates the utility of alkoxyallenes for carbohydrate derivative chain elongation, highlighting potential future applications as anti-inflammatory agents (Pfrengle & Reissig, 2010).

Oxidative Coupling in Benzamides : Aihara et al. (2014) explored the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H and C(sp(3))-H bonds in benzamides. The method demonstrated broad scope and high functional group compatibility, using toluene derivatives in an unreactive solvent. This study opens avenues for further exploration in the field of organic synthesis and medicinal chemistry (Aihara et al., 2014).

Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) tested OxymaPure as an additive in the synthesis of α-ketoamide derivatives, including 4-amino-N-(oxan-4-yl)benzamide. The study found OxymaPure to be superior in terms of purity and yield compared to other methods. This research contributes significantly to the field of organic chemistry and drug development (El‐Faham et al., 2013).

Heterocyclic Scaffold Synthesis : Saeed et al. (2020) developed a method for synthesizing 1,3-oxathiol-2-ylidene benzamides, a class of heterocycles, showing potential in inhibiting alkaline phosphatases and cervical cancer cell lines. This research contributes to understanding the structural activity relationships and potential medicinal applications of these compounds (Saeed et al., 2020).

Safety and Hazards

Wirkmechanismus

In a related study, it was found that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity . This suggests that “4-amino-N-(oxan-4-yl)benzamide” might have potential antiviral properties, but more research is needed to confirm this and to understand its exact mechanism of action.

Eigenschaften

IUPAC Name |

4-amino-N-(oxan-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWVECKCACDQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

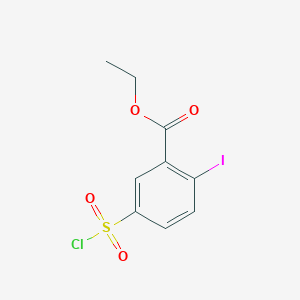

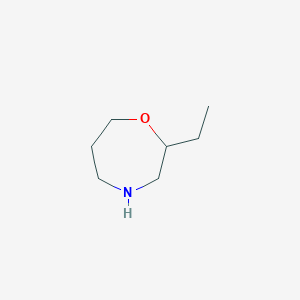

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1517954.png)

![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)

![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)

![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)

![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)

![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)